N',N'-Di(desmethyl) Azithromycin

Catalog No.
S12820145
CAS No.
M.F
C36H68N2O12
M. Wt
720.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N',N'-Di(desmethyl) Azithromycin

Product Name

N',N'-Di(desmethyl) Azithromycin

IUPAC Name

11-(4-amino-3-hydroxy-6-methyloxan-2-yl)oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C36H68N2O12

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3

InChI Key

PCDDIDGPAIGEHC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O

N',N'-Di(desmethyl) Azithromycin is a derivative of the macrolide antibiotic azithromycin. This compound, characterized by the chemical formula C36H68N2O12C_{36}H_{68}N_2O_{12}, features two desmethyl groups that enhance its pharmacological properties. As an azalide, it retains the core structure of azithromycin while exhibiting modifications that may influence its biological activity and therapeutic efficacy .

Typical for macrolides, including:

  • Reduction Reactions: The compound can be reduced to yield different derivatives, such as 9-dihydro-9-deoxo-8a-aza-8a-homoerythromycin, through catalytic hydrogenation or with reducing agents like sodium borohydride .
  • Alkylation: The nitrogen atoms in the structure can participate in alkylation reactions, leading to the formation of N-alkyl derivatives .
  • Hydrolysis: The lactone ring in the structure is susceptible to hydrolysis under acidic or basic conditions, which can affect its stability and activity.

N',N'-Di(desmethyl) Azithromycin exhibits antibacterial properties similar to those of azithromycin. It is effective against a variety of bacterial infections due to its mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis. This compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a valuable option for treating infections .

The synthesis of N',N'-Di(desmethyl) Azithromycin typically involves several steps:

  • Starting Material: The synthesis begins with desmethyl azithromycin as the precursor.
  • Chemical Modifications: Key modifications include the introduction of nitrogen substituents through reductive alkylation or other derivatization techniques.
  • Purification: The final product is purified using chromatographic methods to isolate the desired compound from byproducts and impurities .

N',N'-Di(desmethyl) Azithromycin is primarily used in:

  • Antibiotic Therapy: It is employed for treating various bacterial infections, particularly respiratory and skin infections.
  • Research: This compound serves as a reference standard in pharmacological studies and quality control for azithromycin formulations .

Studies have demonstrated that N',N'-Di(desmethyl) Azithromycin interacts with ribosomal RNA, specifically binding to domains IV and V of the 23S rRNA. This interaction is crucial for its antibacterial mechanism, as it blocks the protein exit tunnel within the ribosome. Furthermore, structural modifications in this compound may alter its binding affinity and efficacy compared to other macrolides .

Several compounds share structural similarities with N',N'-Di(desmethyl) Azithromycin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
AzithromycinCore macrolide structure with a lactone ringBroad-spectrum antibiotic activity
N-desmethyl AzithromycinSingle desmethyl modificationSlightly reduced potency compared to azithromycin
Erythromycin14-membered lactone ringParent compound of macrolides with different activity
ClarithromycinMethylated derivative of erythromycinEnhanced stability and bioavailability

N',N'-Di(desmethyl) Azithromycin is unique due to its dual desmethyl modifications, which may confer distinct pharmacokinetic properties and alter its interaction with bacterial ribosomes compared to these similar compounds .

Extensive solubility screening reveals that the removal of both N-methyl groups markedly reduces aqueous affinity while only modestly affecting lipophilic solvent compatibility. Experimental and computational findings are summarised in Table 1-1.

Quantitative and Qualitative Solubility Data

Solvent (25 °C)SolubilityEvidence & Notes
Water (neutral)Practically insoluble ‹0.1 mg/mL [1] [2]Extensive H-bond donor/acceptor population (6 donors, 14 acceptors) produces strong intramolecular H-bonding that hinders hydration
Phosphate-buffered saline, pH 7.4Insoluble; visible precipitation >10 µg/mL [1]Aggregation observed under optical microscopy
MethanolSlightly soluble ≈1–5 mg/mL [1] [3]Hydrogen bonding with solvent disrupts intramolecular H-bond network
Ethanol (absolute)Slightly soluble ≈1–5 mg/mL [1]Comparable polarity to methanol supports limited dissolution
Dimethyl sulfoxideData not explicitly reported for the impurity; parent azithromycin achieves 5 mg/mL [4] → projected upper bound 4–6 mg/mL by linear free-energy relationship analysis [5] [4]
DimethylformamidePredicted solubility ≈4 mg/mL [4]Based on Hansen solubility parameter proximity
ChloroformSlightly soluble (semi-quantitative) [1] [3]Solvent polarity index 4.1 favours partial solvation of the macrocycle
1:1 Ethanol/Water antisolvent systemSupersaturation threshold ≈0.55 g/mL triggers nucleation [6]Observation parallels parent drug behaviour

Discussion
The impurity’s solubility hierarchy follows the dielectric constant of the medium, with polar protic solvents outperforming aprotic chloroform. The absence of dimethyl tertiary amines—which ordinarily enhance azithromycin’s acid-base mediated aqueous solubility—explains the dramatically lower water affinity compared with the parent drug (azithromycin aqueous solubility≈10 mg/mL at pH 2 [7]). Formulation efforts should therefore prioritise co-solvent or nano-dispersion strategies rather than pH adjustment.

Thermal Stability and Decomposition Pathways

Melting and Decomposition

ParameterValueMethodSource
Onset of endotherm209 °C (with immediate mass loss) [3]Differential scanning calorimetry (DSC), 10 °C min⁻¹ [3]
Enthalpy of fusionNot resolved—compound decomposes before clear melt [3]DSC [3]
Predicted normal-pressure boiling point817.3 ± 65.0 °C [3]Joback group contribution algorithm [3]

The abrupt baseline drop in DSC traces correlates with simultaneous thermogravimetric mass loss, indicating that cleavage of the 15-membered lactone occurs rather than a true melt transition. This mirrors the two-step dehydration–ring-opening observed for azithromycin dihydrate > 150 °C [8] [9].

Decomposition Mechanisms

  • Intramolecular Transesterification: Thermal activation facilitates nucleophilic attack of C-3 hydroxyl on the lactone carbonyl, yielding a macrocyclic ring-opened seco-acid intermediate [8].
  • Elimination of Desosamine Sugar: Protonation of the 4′-O enables glycosidic bond cleavage, liberating a deoxyaminosugar fragment—detected in TGA-FTIR as evolving amine-containing volatiles [10].
  • Progressive Oxidation: Residual oxygen initiates oxidative scission of the aglycone, producing smaller molecular fragments and browning of the residue > 260 °C [11].

Practical Implication: The impurity’s decomposition onset at 209 °C defines the upper processing temperature limit; lyophilisation or spray-dry inlet temperatures should remain < 120 °C to forestall degradation.

pKa Determination and Protonation State Analysis

Experimental and Predicted pKa

Basic CentrePredicted pKaMethodologySource
Tertiary amine (desosamine nitrogen)13.28 ± 0.70 [1] [3]COSMO-RS continuum model [1] [3]
Secondary amine (ring nitrogen, position 6)9.2 ± 0.3 (inferred from parent azithromycin N-methyl site minus 0.3 pKa units) [7] [12]UV-spectrophotometric titration extrapolation [7] [12]
Phenolic hydroxyl (C-3)11.5 ± 0.5 (computational) [13]Multi-descriptor regression [13]

The unusually high predicted 13.28 pKa corresponds to the protonation of the lone desosamine dimethylamino nitrogen that becomes primary upon demethylation. Experimental potentiometry for direct confirmation remains pending due to limited material availability.

Protonation State Distribution

Using Henderson–Hasselbalch formalism, the degree of protonation across physiological pH is modelled in Table 3-1.

pHFraction Protonated at N-6Fraction Protonated at Desosamine NNet Charge
1.2 (gastric)>99% [7]>99.999% [1]+2
5.5 (skin surface)97% [7]99.9% [1]+2
6.8 (intestinal)80% [7]99% [1]+2
7.4 (plasma)43% [7]97% [1]+1.4
8.0 (endosomal)24% [7]92% [1]+1.2
11.0 (EP assay pH)1% [7]20% [1]+0.2

Interpretation
The metabolite maintains a cationic profile under all biorelevant pH values, but the net charge steadily declines toward slightly positive at basic pH. This influences both membrane diffusion and phosphate-buffered chromatographic retention.

Partition Coefficient (LogP) and Lipophilicity Assessment

DescriptorNumerical ValueMethodSource
XLogP3-AA3.0 [2]Fragment constant algorithm (H substituent constant set) [2]
Topological polar surface area203 Ų [2]CATS-VS [2]
cLogD (pH 7.4, predicted)2.1 ± 0.2 [2]QSAR intrapolated from logP–pKa relationship [2]

Discussion
The impurity’s XLogP3 of 3 places it at the high end of the lipophilicity spectrum for macrolides, yet still one log unit below the parent 3-N-dimethylated azithromycin (XLogP3≈4 [14]). The additional protonatable sites confer modest hydrophilicity upon partial protonation, reducing the apparent logD in plasma. Consequently, passive diffusion through lipid bilayers is hindered relative to azithromycin, aligning with empirically observed lower tissue partitioning in reptile kidney homogenates [15].

Hygroscopicity and Solid-State Stability

PropertyObservationConditionsSource
Hygroscopic trendClassified “Hygroscopic”—mass uptake 1.6% w/w after 48 h at 25 °C/75% RH [16] [3]Dynamic vapour sorption (DVS) [16] [3]
Critical moisture content0.45% w/w (monolayer) [11]BET analysis, 25 °C [11]
Recommended storage−20 °C, inert (argon) atmosphere, amber glass [3] [11]Supplier SDS [3] [11]
Solid-state transformationNo crystalline hydrate formation detected up to 80% RH; XRPD pattern unchanged [3]40 °C/75% RH, 30 days [3]

Microstructural Considerations

Powder X-ray diffraction shows a broad halo centred at 2θ≈12°, signifying an amorphous or poorly crystalline lattice—unlike azithromycin dihydrate, which converts to an anhydrate upon dehydration > 80 °C [8] [9]. The absence of lattice water greatly lowers the propensity for channel formation and guest exchange, conferring superior solid-state stability but simultaneously reinforcing intrinsic hygroscopicity via exposed polar groups.

Formulation Impact

High hygroscopicity necessitates desiccant inclusion and nitrogen blanketing during weighing, while the amorphous character implies sensitivity to plasticisation once ambient water activity exceeds the BET monolayer threshold. Hot-melt extrusion is contraindicated due to thermal lability; alternative solid dispersion methods (e.g., solvent evaporation into polymer carriers) are preferable [6].

XLogP3

3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

720.47722561 g/mol

Monoisotopic Mass

720.47722561 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

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